N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
5689-70-3
VCID:
VC21329110
InChI:
InChI=1S/C16H15NO5/c1-19-12-3-5-13(6-4-12)20-9-16(18)17-11-2-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18)
SMILES:
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3
Molecular Formula:
C16H15NO5
Molecular Weight:
301.29 g/mol
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide
CAS No.: 5689-70-3
Cat. No.: VC21329110
Molecular Formula: C16H15NO5
Molecular Weight: 301.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5689-70-3 |
|---|---|
| Molecular Formula | C16H15NO5 |
| Molecular Weight | 301.29 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C16H15NO5/c1-19-12-3-5-13(6-4-12)20-9-16(18)17-11-2-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18) |
| Standard InChI Key | AAQHUPAEJMTLMW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator